molecular formula C13H16O3 B12639291 Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate

Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate

Cat. No.: B12639291
M. Wt: 220.26 g/mol
InChI Key: JOUWZUOFXMEWGI-UHFFFAOYSA-N
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Description

Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester functional group with a cyclobutyl group and a hydroxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate typically involves the esterification of 4-(cyclobutyl(hydroxy)methyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-(cyclobutyl(carboxy)methyl)benzoic acid.

    Reduction: 4-(cyclobutyl(hydroxy)methyl)benzyl alcohol.

    Substitution: 4-(cyclobutyl(hydroxy)methyl)-2-nitrobenzoate (in the case of nitration).

Scientific Research Applications

Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate exerts its effects depends on its interaction with specific molecular targets. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate:

    Methyl 4-(hydroxymethyl)benzoate: Similar in structure but lacks the cyclobutyl group, which may affect its chemical reactivity and biological activity.

Uniqueness

Methyl 4-(cyclobutyl(hydroxy)methyl)benzoate is unique due to the presence of the cyclobutyl group, which introduces strain into the molecule and can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

methyl 4-[cyclobutyl(hydroxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-16-13(15)11-7-5-10(6-8-11)12(14)9-3-2-4-9/h5-9,12,14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUWZUOFXMEWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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